Potassium carbonate-13C

Overview

Description

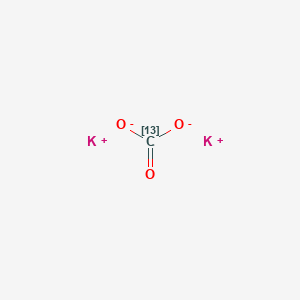

Potassium carbonate-13C is a useful research compound. Its molecular formula is CK2O3 and its molecular weight is 139.198 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Analysis

Potassium Carbonate-13C plays a crucial role in the field of solid-state nuclear magnetic resonance (NMR) spectroscopy. It is used to measure the principal values of the 13C chemical shift tensors in various carbonate and thiocarbonate compounds. These measurements are essential for understanding the molecular structure and behavior of these substances. In-depth analysis and comparison of the chemical shift tensor orientations and principal values of trigonal sp2 carbon atoms in carbonate and thiocarbonate anions provide valuable insights into the nature of these compounds (Stueber et al., 2002). Additionally, this compound is instrumental in studies focusing on cure acceleration effects in phenol-formaldehyde resins, highlighting its importance in the polymer industry (Park & Riedl, 2000).

Carbon Capture and Storage (CCS)

This compound is significantly employed in carbon capture technologies due to its high CO2 absorption capacity, low corrosiveness, and stability. It's widely used in industrial processes for removing CO2 and hydrogen sulfide from various gas streams, making it an important agent in combating industrial emissions and climate change (Borhani et al., 2015). Its applications extend to the experimental analysis and thermodynamic modeling of CO2 absorption in aqueous potassium carbonate solutions, demonstrating its efficiency and potential in environmental management strategies (Bohloul et al., 2017).

Thermochemical Energy Storage

In the context of renewable energy and sustainable building practices, this compound is explored for its potential in thermochemical heat storage. Its ability to undergo reversible hydration and dehydration reactions makes it a promising candidate for improving the solar fraction in built environments, significantly contributing to the advancement of green building technologies (Gaeini et al., 2019).

Isotope Ratio Characterization

The innovative application of 13C NMR spectroscopy in determining the bulk 13C/12C carbon isotope ratio in inorganic carbonates and bicarbonates has been a breakthrough in various fields like cultural heritage and geological studies. This application underlines the versatility of this compound in scientific research beyond traditional domains (Pironti et al., 2017).

Mechanism of Action

Target of Action

Potassium carbonate-13C, also known as Carbonic-13C acid, dipotassium salt , is a stable isotope of potassium carbonate. It doesn’t have a specific biological target. Instead, it is used as a tracer in scientific research, particularly in the field of biochemistry and drug development .

Mode of Action

This compound interacts with its environment by being incorporated into various biochemical processes. As a stable isotope, it doesn’t alter the chemical properties of the original compound but provides a distinctive marker that can be detected and quantified . This allows researchers to track the compound’s movement and interaction within biological systems .

Biochemical Pathways

This compound can be incorporated into a wide range of biochemical pathways. For instance, it can be used in stable isotope resolved metabolomics (SIRM) studies to uncover dynamic biochemical landscapes . In such studies, 13C-labeled metabolites are profiled in various biological samples, revealing the enrichment of 13C-metabolites in amino acids and short-chain fatty acid metabolism pathways .

Pharmacokinetics

The pharmacokinetics of this compound, like other isotopes, is primarily determined by the compound into which it is incorporated. It has been noted that the incorporation of heavy isotopes like 13C into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . .

Result of Action

The primary result of this compound’s action is the generation of detectable 13C signals in biochemical pathways. These signals can be used to quantify metabolic fluxes, providing insights into the functional state of cellular metabolism . This can be particularly useful in the field of metabolic engineering, biotechnology, microbiology, human health, and cell culture .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the specific biological system in which it is used, the presence of other compounds, and the physical conditions such as temperature and pH. As a stable isotope, this compound is generally resistant to environmental changes, making it a reliable tracer in a wide range of conditions .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

dipotassium;oxo(113C)methanediolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2K/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHMMNNQKKPAPP-GOCMCNPZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CK2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503902 | |

| Record name | Dipotassium (~13~C)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.198 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122570-45-0 | |

| Record name | Dipotassium (~13~C)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122570-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester](/img/structure/B38503.png)

![1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole](/img/structure/B38508.png)